molecular formula C10H16O3 B13189771 Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13189771
M. Wt: 184.23 g/mol
InChI Key: XMXCTQJTIAHWRO-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its distinctive structure, featuring a spiro linkage between a six-membered ring and a three-membered ring, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the precursor, followed by cyclization and esterification steps. This method is more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-6(2)7-4-10(5-7)8(13-10)9(11)12-3/h6-8H,4-5H2,1-3H3

InChI Key

XMXCTQJTIAHWRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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